Tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methoxymethyl group attached to a pyrrolidine ring. It is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.
Introduction of the Hydroxymethyl and Methoxymethyl Groups: The hydroxymethyl and methoxymethyl groups can be introduced through nucleophilic substitution reactions using reagents like formaldehyde and methanol.
Addition of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxymethyl group can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)-3-(ethoxymethyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of both hydroxymethyl and methoxymethyl groups on the pyrrolidine ring. This dual substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-5-12(7-13,8-14)9-16-4/h14H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASSQMQAQRECGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CO)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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